In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 6-(4-Iodophenyl)-6-oxohexanoic Acid (CAS 854658-73-4)
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 6-(4-Iodophenyl)-6-oxohexanoic Acid (CAS 854658-73-4)
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 6-(4-Iodophenyl)-6-oxohexanoic acid (CAS 854658-73-4) [1] represents a highly versatile, dual-handle intermediate. Featuring a highly reactive aryl iodide and a terminal carboxylic acid separated by a flexible four-carbon aliphatic linker and a benzylic-equivalent ketone, this compound is an ideal scaffold for synthesizing Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugate (ADC) linkers, and functionalized polymers.
This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies, serving as an authoritative guide for researchers and drug development professionals.
Physicochemical Properties & Structural Causality
The utility of 6-(4-Iodophenyl)-6-oxohexanoic acid is intrinsically linked to its molecular topology. The juxtaposition of a highly lipophilic, polarizable iodine atom with a hydrophilic, hydrogen-bonding carboxylic acid creates a molecule with distinct amphiphilic characteristics.
Quantitative Data Summary
| Property | Value / Description | Analytical Significance |
| CAS Number | 854658-73-4 | Unique registry identifier for regulatory tracking[2]. |
| Molecular Formula | C₁₂H₁₃IO₃ | Dictates the exact mass for high-resolution MS. |
| Molecular Weight | 332.13 g/mol | Optimal size for linker incorporation without exceeding Lipinski limits. |
| Predicted LogP | ~3.2 - 3.5 | Balances aqueous solubility with membrane permeability. |
| Predicted pKa | ~4.5 - 4.8 | Ensures the terminal acid is ionized at physiological pH, enhancing solubility. |
| H-Bond Donors/Acceptors | 1 / 3 | Facilitates non-covalent interactions in biological targets. |
| Physical State | Solid (Crystalline) | Allows for purification via recrystallization rather than chromatography. |
Mechanistic Structural Causality
The presence of the C6 ketone (adjacent to the phenyl ring) serves two critical functions. First, it acts as an electron-withdrawing group, slightly deactivating the aromatic ring towards electrophilic substitution but making the carbon-iodine bond more susceptible to oxidative addition by transition metals. Second, it restricts the conformational flexibility of the aliphatic chain near the aromatic ring, which can pre-organize the molecule for specific binding interactions in target-oriented synthesis[3].
Synthetic Methodologies & Self-Validating Workflows
The de novo synthesis of 6-(4-Iodophenyl)-6-oxohexanoic acid relies on a highly regioselective Friedel-Crafts acylation. The protocol below is designed as a self-validating system, ensuring that intermediate purity dictates the success of subsequent steps.
Figure 1: Stepwise synthetic workflow for 6-(4-Iodophenyl)-6-oxohexanoic acid via Friedel-Crafts acylation.
Step-by-Step Protocol: Friedel-Crafts Acylation & Hydrolysis
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Electrophile Generation : Dissolve iodobenzene (1.0 eq) and ethyl 6-chloro-6-oxohexanoate (1.1 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Lewis Acid Activation : Cool the reaction vessel to 0 °C. Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
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Causality: Controlled addition at low temperatures prevents exothermic degradation and suppresses undesired side reactions. AlCl₃ effectively strips the chloride to generate a highly electrophilic acylium ion.
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Regioselective Coupling : Allow the mixture to warm to room temperature and stir for 4 hours.
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Causality: The para-directing nature of the iodo group, combined with its substantial steric bulk, ensures that the acylation proceeds with high regioselectivity, yielding the 1,4-disubstituted isomer as the predominant product.
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Quench & Isolation : Pour the mixture over ice-water containing 1M HCl to quench the Lewis acid. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Self-Validation: Analyze the crude intermediate via LC-MS. Proceed only if the mass corresponding to the ethyl ester is >90% pure.
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Mild Saponification : Dissolve the intermediate in a 1:1 mixture of THF and H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature until TLC indicates complete consumption of the ester.
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Causality: The choice of LiOH over stronger bases (like NaOH or KOH) is deliberate. LiOH provides a milder saponification environment that minimizes the risk of base-catalyzed aldol condensation at the benzylic ketone position, preserving the structural integrity of the aliphatic chain[4].
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Acidification & Precipitation : Acidify the aqueous layer with 1M HCl to pH 2. Filter the resulting white precipitate, wash with cold water, and dry under a vacuum to yield the final product.
Divergent Reactivity & Downstream Applications
The strategic value of 6-(4-Iodophenyl)-6-oxohexanoic acid lies in its orthogonal reactivity. The aryl iodide and the carboxylic acid can be manipulated independently without requiring complex protecting group strategies.
Figure 2: Divergent synthetic pathways exploiting the orthogonal functional groups of the core scaffold.
Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond is the weakest among aryl halides, making it exceptionally reactive toward oxidative addition by Pd(0) species. This allows for Suzuki-Miyaura, Heck, or Sonogashira couplings to be performed at mild temperatures (often room temperature to 60 °C), which prevents the thermal decarboxylation or degradation of the hexanoic acid tail.
Amide and Ester Formation
The terminal carboxylic acid is readily activated using standard coupling reagents (e.g., HATU, EDC/NHS, or DCC). In the context of PROTAC synthesis, this acid is frequently coupled to primary amines on target-binding ligands (like dasatinib or thalidomide derivatives), utilizing the 6-carbon chain as a flexible spatial linker to bridge the E3 ligase and the protein of interest.
Analytical Characterization Standards
To ensure trustworthiness and reproducibility in downstream applications, the following analytical standards must be met to validate the identity and purity of the synthesized batch:
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¹H NMR (400 MHz, CDCl₃) : The spectrum must exhibit a distinct AB quartet (or two coupled doublets) in the aromatic region at approximately 7.8 ppm and 7.6 ppm with a coupling constant (J) of ~8.0 Hz. This is unequivocal proof of the 1,4-disubstituted aromatic ring. The aliphatic region will show triplets at ~2.9 ppm (CH₂ adjacent to the ketone) and ~2.4 ppm (CH₂ adjacent to the carboxylic acid).
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LC-MS (ESI) : Analysis in negative ion mode should yield a prominent [M-H]⁻ peak at m/z 331.0, confirming the molecular weight.
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HPLC : Utilizing a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA), the compound should elute as a single sharp peak, indicating >95% purity before use in sensitive biological assays or transition-metal catalysis.
References
- 6-(4-iodophenyl)-6-oxohexanoic acid ChemDict
- 6-(4-IODOPHENYL)
- Oxidative Cleavage of Olefins by In Situ-Generated Catalytic 3,4,5,6-Tetramethyl-2-iodoxybenzoic Acid/Oxone The Journal of Organic Chemistry - ACS Public
- Application Notes and Protocols for the Oxidation of Primary and Secondary Alcohols in Hexanediols BenchChem
